molecular formula C8H7BrClFO B6333242 1-Bromo-4-chloro-2-fluoro-3-(methoxymethyl)benzene CAS No. 943830-57-7

1-Bromo-4-chloro-2-fluoro-3-(methoxymethyl)benzene

Cat. No.: B6333242
CAS No.: 943830-57-7
M. Wt: 253.49 g/mol
InChI Key: RHRQNOLVARHHGL-UHFFFAOYSA-N
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Description

“1-Bromo-4-chloro-2-fluoro-3-(methoxymethyl)benzene” is a polyhalo substituted benzene . It has a molecular weight of 239.47 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H5BrClFO/c1-11-5-3-2-4 (8)7 (10)6 (5)9/h2-3H,1H3 .

Scientific Research Applications

1-Bromo-4-chloro-2-fluoro-3-(methoxymethyl)benzene has been studied for its potential applications in scientific research, particularly in the fields of biochemistry, physiology, and pharmacology. The compound has been found to have a number of biochemical and physiological effects on living organisms, such as inhibition of certain enzymes and receptors, modulation of gene expression, and changes in cell physiology. In addition, this compound has been used as a tool to study the effects of environmental pollutants on living organisms, as it is able to mimic the effects of certain pollutants.

Mechanism of Action

Target of Action

It’s known that this compound is a polyhalo substituted benzene , which suggests it may interact with various biological targets depending on the specific context.

Mode of Action

1-Bromo-4-chloro-2-fluoro-3-(methoxymethyl)benzene is known to undergo Suzuki coupling with 2-cyanoarylboronic esters to form the corresponding biphenyls . This reaction is a type of palladium-catalyzed cross-coupling, which is widely used in organic synthesis . The process involves the oxidative addition of the halogenated compound to a palladium(0) complex, transmetalation with the boronic ester, and reductive elimination to form the new carbon-carbon bond .

Biochemical Pathways

The biphenyls formed through suzuki coupling are precursors for synthesizing 6-substituted phenanthridines . Phenanthridines are heterocyclic compounds that have been studied for their diverse biological activities, suggesting that the compound could indirectly influence various biochemical pathways.

Pharmacokinetics

The compound’s molecular weight of 2535 suggests it may have suitable properties for absorption and distribution

Result of Action

As a precursor in the synthesis of phenanthridines , it could potentially contribute to the biological activities associated with these compounds.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be between 2-8°C , suggesting that temperature could affect its stability. Additionally, the Suzuki coupling reaction it participates in is known for its mild and functional group tolerant conditions , indicating that the reaction environment can impact its efficacy.

Advantages and Limitations for Lab Experiments

1-Bromo-4-chloro-2-fluoro-3-(methoxymethyl)benzene has a number of advantages for use in laboratory experiments. The compound has a low boiling point and is soluble in organic solvents, making it easy to work with in the lab. In addition, this compound has been found to have a number of biochemical and physiological effects on living organisms, making it a useful tool for studying the effects of environmental pollutants on living organisms. However, there are also some limitations to the use of this compound in lab experiments. For example, the compound has a short half-life and can be toxic to living organisms at high concentrations.

Future Directions

There are a number of potential future directions for research into the use of 1-Bromo-4-chloro-2-fluoro-3-(methoxymethyl)benzene. For example, further research could be conducted into the potential applications of this compound in the fields of biochemistry, physiology, and pharmacology. In addition, further research could be conducted into the biochemical and physiological effects of this compound on living organisms, as well as into the potential uses of this compound as a tool to study the effects of environmental pollutants on living organisms. Finally, further research could be conducted into the potential toxicity of this compound at high concentrations, as well as into the potential uses of this compound in laboratory experiments.

Properties

IUPAC Name

1-bromo-4-chloro-2-fluoro-3-(methoxymethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClFO/c1-12-4-5-7(10)3-2-6(9)8(5)11/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRQNOLVARHHGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC(=C1F)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1-bromo-4-chloro-2-fluorobenzene (20.4 g, 0.100 mol) in THF (50 mL) was slowly added to LDA (0.125 mol) in THF (600 mL) at −50° C. After addition the solution was warmed to −20° C. and then cooled to −50° C. a solution of bromomethoxymethane (25 g, 0.200 mol) in THF (25 mL) was slowly added and the reaction mixture was warmed to ambient temperature. The reaction was quenched with water (400 mL) and extracted with diethyl ether (2×150 mL). The combined organic phases were dried (sodium sulfate) and concentrated. The residual oil was distilled (70°-75° C./0.5 mm) to give 1-bromo-4-chloro-2-fluoro-3-methoxymethylbenzene (18.0 g, 0.071 mol): 1H NMR (CDCl3): δ 7.50 (m, 1H), 7.15 (dd, 1H), 4.65 (s, 1H), 3.40 (s, 1H).
Quantity
20.4 g
Type
reactant
Reaction Step One
Name
Quantity
0.125 mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

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